Piperidin-3-ylmethanamine hydrochloride
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Overview
Description
Piperidin-3-ylmethanamine hydrochloride: is an organic compound with the molecular formula C6H15ClN2 and a molecular weight of 150.65 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. The compound is typically found as a colorless to slightly yellow liquid with an ammonia-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Nipecotamide: One common method involves the synthesis of 3-Aminomethylpiperidine from nipecotamide.
From D-mandelic acid and racemic 3-piperidine amide: This method involves multiple steps:
Industrial Production Methods: Industrial production methods often involve large-scale hydrogenation processes using catalysts such as palladium on carbon and reducing agents like ammonium formate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperidin-3-ylmethanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon, ammonium formate.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of 3-Aminomethylpiperidine.
Reduction: Reduced forms of the compound, often leading to simpler amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Piperidin-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing various biochemical processes. For example, it may interact with enzymes or receptors involved in neurotransmission, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
4-Aminomethylpiperidine: Similar structure but with the amino group at the 4-position.
2-Aminomethylpiperidine: Similar structure but with the amino group at the 2-position.
3-Picolylamine: Contains a pyridine ring instead of a piperidine ring.
Uniqueness:
Properties
IUPAC Name |
piperidin-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORUKHBIFFGEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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